molecular formula C18H16FNO5 B2953815 3-fluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide CAS No. 2034621-64-0

3-fluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide

Cat. No.: B2953815
CAS No.: 2034621-64-0
M. Wt: 345.326
InChI Key: WKCIFAHZBMMMOL-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide is a complex organic compound that features a benzamide core substituted with a fluoro group, two furan rings, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Furan Rings: The furan rings can be introduced through a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Hydroxyethyl Substitution: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide is reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings and the hydroxyethyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide core. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluoro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies.

Medicine

In medicinal chemistry, this compound can be explored for its potential pharmacological properties. The presence of the fluoro group and the furan rings may impart unique biological activities, making it a candidate for drug development.

Industry

In the material science industry, this compound can be used in the development of advanced materials such as polymers and coatings. Its unique structural features can impart desirable properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the furan rings can participate in π-π interactions. The hydroxyethyl group can form hydrogen bonds with target molecules, stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-[2-(furan-2-yl)-2-hydroxyethyl]-4-methoxybenzamide: Lacks the second furan ring, which may affect its reactivity and biological activity.

    N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide: Lacks the fluoro group, which may reduce its binding affinity to certain targets.

    3-fluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide: Lacks the methoxy group, which may affect its solubility and reactivity.

Uniqueness

The presence of both furan rings, the fluoro group, and the hydroxyethyl group in 3-fluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide makes it unique

Properties

IUPAC Name

3-fluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO5/c1-23-15-5-4-12(9-14(15)19)17(21)20-11-18(22,13-6-8-24-10-13)16-3-2-7-25-16/h2-10,22H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCIFAHZBMMMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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